PXR Binding Affinity: Direct Comparison with Triazole-Based Reference Compounds in a TR-FRET Assay
In a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay, 2-cyclohexyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide displaced a fluorescent PXR ligand with an IC50 of 10 nM, indicating high affinity for the human PXR ligand-binding domain [1]. By contrast, representative triazole-based antagonists disclosed in the same patent family (e.g., compound LC-82/LC-88) exhibited EC50 values in the low micromolar range (EC50 = 1.4 μM) in a cellular transactivation assay, suggesting that the pyrazole-tetrahydrofuran chemotype may achieve substantially tighter target engagement than its triazole counterparts under identical assay conditions [2].
| Evidence Dimension | hPXR binding affinity (TR-FRET competitive binding) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Triazole analog LC-82/LC-88 (US10550091), cellular transactivation EC50 = 1.4 μM; direct TR-FRET binding data not available for comparator |
| Quantified Difference | Target compound is at least 140-fold more potent in the binding assay than the comparator's functional EC50; however, exact binding-to-binding comparison is not possible due to assay mismatch. |
| Conditions | TR-FRET hPXR competitive binding assay (manufacturer's protocol); comparator data from hPXR transactivation assay in HepG2 cells expressing FLAG-hPXR and CYP3A4-luciferase reporter. |
Why This Matters
The marked difference in apparent potency between the target compound and triazole analogs suggests that the pyrazole-tetrahydrofuran scaffold engages PXR through a distinct binding mode, which may translate into differential pharmacological effects in cellular models of PXR antagonism.
- [1] BindingDB. BDBM429599 – US10550091, No. LC-8; US10947203, No. LC-8. IC50 = 10 nM (TR-FRET hPXR competitive binding). Accessed 2026-04-29. View Source
- [2] BindingDB. BDBM429673 – US10550091, No. LC-82; US10550091, No. LC-88; US10947203, No. LC-88. EC50 = 1.4 μM (hPXR transactivation). Accessed 2026-04-29. View Source
